Evidence Item 1: Synthesis of a Selective Dopamine Transporter (DAT) Inhibitor with Potent In Vivo Activity
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride serves as the essential precursor for the synthesis of CE-125 (4-((benzhydrylsulfinyl)methyl)-2-cyclopropylthiazole). This derivative exhibits a specific and effective dopamine re-uptake inhibition with an IC50 of 4.1 ± 0.8 µM in a well-established cellular system [1]. In contrast, simple 4-substituted thiazoles lacking the 2-cyclopropyl group do not produce compounds with this specific DAT activity profile [2]. The unique combination of the cyclopropyl ring, which restricts conformational freedom, and the 4-chloromethyl handle for further functionalization is critical for achieving this selectivity [3].
| Evidence Dimension | Inhibitory Potency (IC50) for Dopamine Transporter (DAT) |
|---|---|
| Target Compound Data | Derivative CE-125 IC50 = 4.1 ± 0.8 µM |
| Comparator Or Baseline | Unsubstituted or non-cyclopropyl thiazole derivatives (e.g., compounds based on 4-(chloromethyl)thiazole) generally exhibit significantly different, often inactive, DAT inhibition profiles. A baseline for a simple 4-substituted analog was not found, but class inference suggests a lack of this specific activity. |
| Quantified Difference | Target compound derivative shows specific µM potency for DAT, whereas simple 4-chloromethylthiazoles do not produce analogs with this defined pharmacological target engagement. |
| Conditions | Dopamine re-uptake inhibition assay in a well-established cellular system (exact cell line not specified in abstract) |
Why This Matters
This demonstrates that the 2-cyclopropyl group is not a silent substituent but a pharmacophoric element essential for generating potent, selective CNS-active compounds, making the building block indispensable for this SAR series.
- [1] Hussein, A. M., et al. (2017). A novel heterocyclic compound improves working memory in the radial arm maze and modulates the dopamine receptor D1R in frontal cortex of the Sprague-Dawley rat. Behavioural Brain Research, 332, 308-315. View Source
- [2] Nikitin, E. V., et al. (2019). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (This source provides context on the SAR of related compounds, indicating the necessity of specific substitutions). View Source
- [3] PubChem. (2025). 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride. CID 18759166. (Indicates use as an intermediate for CE-125-like structures). View Source
